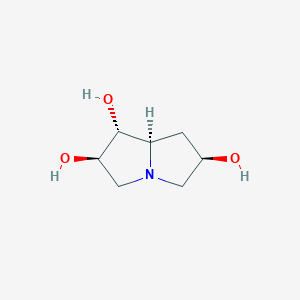
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol is a chemical compound with the molecular formula C7H13NO3. This compound is a derivative of pyrrolizine, a bicyclic structure that contains a pyrrole ring fused to a piperidine ring. The presence of three hydroxyl groups makes it a triol, which can significantly influence its chemical reactivity and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable pyrrolizine precursor followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include:
Catalytic Hydrogenation: To reduce double bonds in the precursor.
Hydroxylation: Using reagents like osmium tetroxide or hydrogen peroxide to introduce hydroxyl groups.
Purification: Techniques such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to remove hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce halogenated derivatives.
科学的研究の応用
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism by which (1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting various signaling pathways.
類似化合物との比較
Similar Compounds
(1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol: Another compound with multiple hydroxyl groups and a bicyclic structure.
2-Furancarboxylic acid, tetrahydro-5-methoxy-, methyl ester: A compound with a similar hydroxylation pattern.
Uniqueness
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
(1R,2R,6R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6-triol |
InChI |
InChI=1S/C7H13NO3/c9-4-1-5-7(11)6(10)3-8(5)2-4/h4-7,9-11H,1-3H2/t4-,5-,6-,7-/m1/s1 |
InChIキー |
XJDUYDXRNMJERX-DBRKOABJSA-N |
異性体SMILES |
C1[C@H](CN2[C@H]1[C@H]([C@@H](C2)O)O)O |
正規SMILES |
C1C(CN2C1C(C(C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


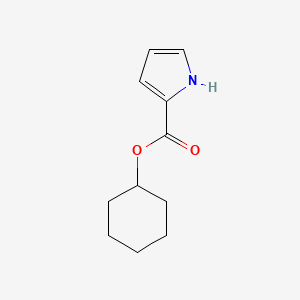
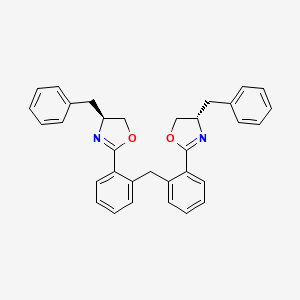
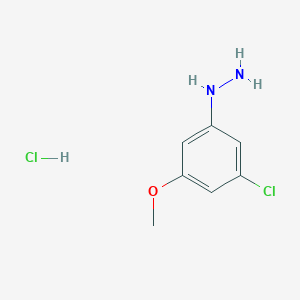
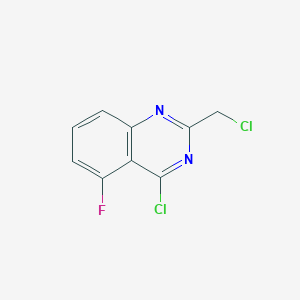

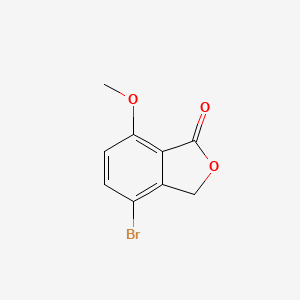
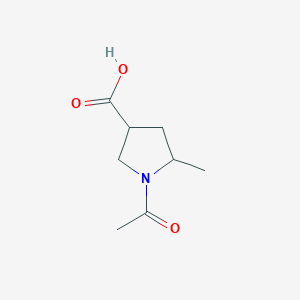


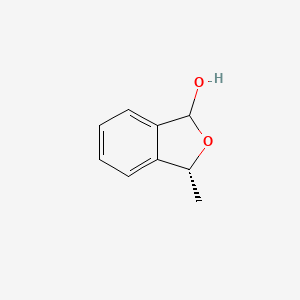
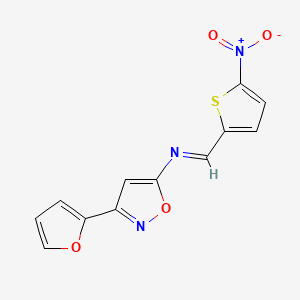
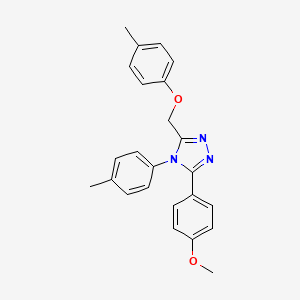
![(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine](/img/structure/B12874578.png)
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)
